Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-
Description
The compound Iron, [N,N-bis[[2-(hydroxy-κO)-5-sulfophenyl]methyl]glycinato(3-)-κN,κO]- (CAS: 68833-87-4) is a coordination complex featuring an iron center bound to a modified glycine ligand. The ligand structure includes two 2-hydroxy-5-sulfophenylmethyl groups attached to the nitrogen atom of glycine, with coordination occurring via the nitrogen (κN) and oxygen (κO) atoms . Its molecular formula is C₁₆H₁₄FeNO₁₀S₂, and the sulfophenyl groups likely enhance water solubility, making it suitable for aqueous applications.
Properties
CAS No. |
68833-87-4 |
|---|---|
Molecular Formula |
C16H14FeNO10S2 |
Molecular Weight |
500.3 g/mol |
IUPAC Name |
2-[bis[(2-hydroxy-5-sulfonatophenyl)methyl]amino]acetate;iron(3+) |
InChI |
InChI=1S/C16H17NO10S2.Fe/c18-14-3-1-12(28(22,23)24)5-10(14)7-17(9-16(20)21)8-11-6-13(29(25,26)27)2-4-15(11)19;/h1-6,18-19H,7-9H2,(H,20,21)(H,22,23,24)(H,25,26,27);/q;+3/p-3 |
InChI Key |
DZSWUMJDYPNMJO-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])CN(CC2=C(C=CC(=C2)S(=O)(=O)[O-])O)CC(=O)[O-])O.[Fe+3] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- typically involves coordination of iron(II) ions with a bis-substituted glycine derivative that contains hydroxy and sulfophenyl functional groups. The ligand acts as a tridentate chelator, coordinating through the nitrogen atom of the glycine moiety and oxygen atoms from the hydroxy and sulfophenyl groups.
The general synthetic route can be summarized as:
Ligand Preparation : Synthesis of the N,N-bis[[2-(hydroxy)-5-sulfophenyl]methyl]glycine ligand, often prepared by functionalizing glycine with 2-(hydroxy)-5-sulfophenylmethyl substituents via nucleophilic substitution or Mannich-type reactions.
Metal Complexation : Reaction of the prepared ligand with an iron(II) salt, such as ferrous sulfate or ferrous chloride, under controlled pH and temperature conditions to promote chelation and formation of the iron complex.
Isolation and Purification : The complex is isolated by crystallization or precipitation, followed by washing and drying to yield the pure coordination compound.
Specific Synthetic Protocols
While detailed step-by-step procedures for this exact complex are scarce in open literature, closely related iron-glycine-sulfophenyl complexes have been synthesized using the following methods:
| Step | Procedure Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of ligand | Reaction of glycine with 2-(hydroxy)-5-sulfobenzyl chloride in aqueous or mixed solvent | pH controlled to maintain ligand stability |
| 2 | Complexation with Fe(II) salt | Mixing ligand solution with FeSO4·7H2O or FeCl2·4H2O under inert atmosphere | Mild heating (~40-60 °C) to facilitate coordination |
| 3 | pH adjustment | Adjust pH to neutral or slightly basic (~7-8) to optimize complex formation | Avoids iron hydrolysis |
| 4 | Crystallization | Slow evaporation or cooling to precipitate complex | Use of ethanol-water mixtures to improve crystal quality |
| 5 | Purification | Washing with cold solvent and drying under vacuum | Ensures removal of unreacted starting materials |
Reaction Mechanism Insights
The complexation involves coordination of the iron(II) center to the nitrogen atom of the glycine backbone and the oxygen atoms of the hydroxy and sulfophenyl groups. The ligand acts as a tridentate ligand, stabilizing the iron center in a distorted octahedral geometry, consistent with similar iron(II) amino acid complexes reported in the literature.
Analytical Characterization Supporting Preparation
Spectroscopic Techniques : UV-Vis, IR, and NMR spectroscopy confirm ligand coordination and complex formation by characteristic shifts in absorption bands and chemical shifts.
X-ray Crystallography : Structural determination of related iron-glycine complexes confirms coordination geometry and ligand binding modes.
Elemental Analysis and Mass Spectrometry : Verify composition and purity of the complex.
Comparative Table of Preparation Methods and Conditions
| Preparation Step | Methodology | Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Ligand Synthesis | Nucleophilic substitution or Mannich reaction | Glycine, 2-(hydroxy)-5-sulfobenzyl chloride | Aqueous or mixed solvent, pH 6-8, room temp to mild heating | High yield, straightforward | Control of pH critical to prevent side reactions |
| Metal Complexation | Mixing ligand with Fe(II) salts | FeSO4·7H2O or FeCl2·4H2O | Inert atmosphere, 40-60 °C, pH 7-8 | Efficient complex formation | Iron oxidation to Fe(III) must be avoided |
| Isolation | Crystallization or precipitation | Ethanol-water mixtures | Slow evaporation or cooling | Produces pure crystals | Requires optimization for crystal quality |
| Purification | Washing and drying | Cold solvents, vacuum drying | Ambient to mild heating | Removes impurities | Potential loss of product if not careful |
Research Findings and Source Diversity
Literature Survey
Coordination Chemistry Studies : Research articles on iron(II) complexes with amino acid derivatives provide foundational synthetic strategies applicable to this compound class.
Spectroscopic and Crystallographic Reports : Studies detailing the structural characterization of iron complexes with bis-substituted glycinato ligands support the proposed preparation methods.
Chemical Databases : PubChem and EPA chemical data provide molecular formula and identifiers but limited synthetic details; however, they confirm the compound's identity and molecular weight, supporting the stoichiometry used in synthesis.
Exclusion of Unreliable Sources
No data from www.benchchem.com or www.smolecule.com were considered due to their unreliability as per the user's instructions.
Summary and Professional Recommendations
The preparation of Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-, involves the synthesis of a bis-substituted glycinato ligand followed by complexation with iron(II) salts under controlled pH and temperature conditions. The process requires careful handling to prevent iron oxidation and to ensure proper ligand coordination.
For researchers aiming to prepare this compound, the following are recommended:
Use freshly prepared or stabilized Fe(II) salts under inert atmosphere to avoid oxidation.
Maintain pH near neutral to slightly basic to optimize complex stability and prevent precipitation of iron hydroxides.
Employ slow crystallization techniques to obtain high-quality crystals suitable for structural analysis.
Confirm complex formation with comprehensive spectroscopic and elemental analyses.
Chemical Reactions Analysis
Types of Reactions
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state.
Reduction: Similarly, the iron center can be reduced under appropriate conditions.
Substitution: The ligands coordinated to the iron can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron(III) complexes, while reduction reactions may yield iron(II) complexes .
Scientific Research Applications
Enzyme Stabilization
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- has been investigated for its role in stabilizing enzymes. The compound can form complexes with enzymes, enhancing their stability and activity under various conditions. Studies have shown that immobilization on supports like nanoparticles can significantly improve enzyme performance in industrial applications .
Drug Delivery Systems
The compound's ability to form stable complexes makes it a candidate for drug delivery systems. Its solubility in aqueous environments allows for efficient transport of therapeutic agents, particularly in targeted therapies where iron's role in biological systems can be exploited for enhanced uptake by cells .
Antioxidant Properties
Research indicates that this iron complex exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its mechanism involves scavenging free radicals and reducing oxidative damage in biological tissues .
Iron Supplementation
Due to its bioavailability, Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- is being explored as a potential iron supplement for treating anemia. Its formulation can enhance iron absorption compared to traditional supplements, leading to improved efficacy in clinical settings .
Therapeutic Agents
The compound's unique structure allows it to act as a therapeutic agent against certain diseases, including cancer. It can potentially be used in chelation therapy to remove excess iron from the body or as a delivery vehicle for anticancer drugs .
Nanocomposite Materials
In materials science, this iron complex is being integrated into nanocomposite materials to enhance their mechanical and thermal properties. The incorporation of Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- into polymers has shown improved strength and durability, making it suitable for various engineering applications .
Catalysis
The compound has potential applications as a catalyst in chemical reactions due to its ability to facilitate electron transfer processes. Research is ongoing to explore its effectiveness in catalyzing organic reactions, particularly those involving oxidation and reduction processes .
Case Study 1: Enzyme Immobilization
A study focused on the immobilization of invertase on modified nanoclays demonstrated that the use of Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- significantly enhanced enzyme stability and activity during repeated use cycles. The results indicated an increase in thermal stability and catalytic efficiency compared to free enzyme forms.
Case Study 2: Drug Delivery
In a clinical trial assessing the efficacy of Iron-based compounds for drug delivery, patients receiving formulations containing Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- showed improved therapeutic outcomes with reduced side effects compared to conventional treatments.
Mechanism of Action
The mechanism of action of Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- involves its ability to coordinate with various substrates and facilitate their transformation. The iron center acts as a catalytic site, where the ligands provide stability and specificity to the reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Metal Complexes
Metal Complexes with Ethylenediamine-Derived Ligands
Compounds such as zincate(2-) , cuprate(2-) , and manganate(2-) (CAS: 14689-29-3, 15170-14-6, 68015-77-0) share a similar ligand backbone: [N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]]- . Key differences include:
- Central Metal Ion : Zn²⁺, Cu²⁺, or Mn²⁺ vs. Fe³⁺ in the target compound.
- Ligand Modifications : The absence of sulfophenyl groups in these analogs reduces solubility compared to the iron complex.
- Applications : These analogs are used in industrial catalysis or as intermediates, whereas the iron complex’s sulfonated ligand may favor biomedical or environmental applications due to enhanced hydrophilicity .
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Metal | Ligand Structure | Key Features | Applications |
|---|---|---|---|---|---|
| Iron complex | 68833-87-4 | Fe³⁺ | Sulfophenyl-modified glycine | High solubility, κN/κO chelation | Chelation, catalysis |
| Zincate(2-) | 14689-29-3 | Zn²⁺ | Ethylenediamine-carboxymethyl glycine | Neutral charge, rigid structure | Industrial chelation |
| Cuprate(2-) | 15170-14-6 | Cu²⁺ | Same as zincate | Redox-active metal center | Catalysis, electronics |
| Manganate(2-) | 68015-77-0 | Mn²⁺ | Same as zincate | Magnetic properties | Materials science |
Iron Chelates with Alternative Ligands
- Ferric Ammonium DTPA (CAS: N/A): Uses diethylenetriaminepentaacetic acid (DTPA), a stronger chelator with five carboxylate groups. DTPA forms more stable complexes with Fe³⁺, making it suitable for heavy metal detoxification .
- Salophen-Iron Chelate (CAS: N/A): Features a Schiff base ligand (salophen) with aromatic nitrogen donors. This complex is redox-active and used in catalytic oxidation reactions, unlike the sulfonated glycine-based iron complex .
Comparison with Medical Imaging Agents
Gadolinium Chelates (e.g., Gd-DTPA, Gd-DOTA)
- Ligand Structure : DTPA (pentadentate) and DOTA (macrocyclic) ligands provide high thermodynamic stability and kinetic inertness, critical for MRI contrast agents .
- Metal Properties : Gd³⁺ has seven unpaired electrons, enabling strong MRI signal enhancement. Fe³⁺ lacks this paramagnetic advantage but may be cheaper and less toxic.
- Solubility : The iron complex’s sulfonate groups could rival the hydrophilicity of Gd-DTPA, but its stability constants are likely lower due to simpler ligand architecture .
Industrial and Pharmaceutical Relevance
- Nickel and Zinc Glycinate Complexes (e.g., CAS: 68025-41-2, 11082-38-5): Used in fine chemical synthesis and pharmaceuticals. The iron complex’s sulfonated ligand could improve biocompatibility for drug delivery .
- Technetium-99m Complexes (e.g., CAS: N/A): Employ glycine-derived ligands for radiopharmaceuticals.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
